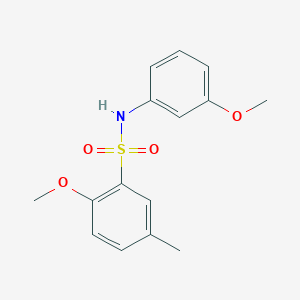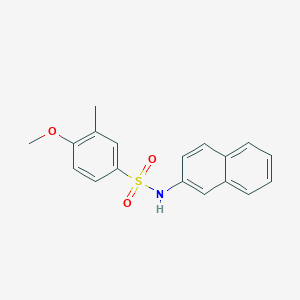
2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for research in the fields of medicine, chemistry, and biology.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone is not fully understood. However, studies have suggested that this compound can interact with various cellular targets, including enzymes and receptors, leading to the inhibition of cell growth and induction of apoptosis. The exact mechanism of action may vary depending on the cell type and the concentration of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone have been studied in various cell types and animal models. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell growth, and modulate the expression of various genes. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone in lab experiments include its unique structure and properties, which make it a promising candidate for research in various fields. In addition, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its fluorescent properties and potential applications in the development of sensors and probes. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other fields of research, such as biology and chemistry.
Métodos De Síntesis
The synthesis of 2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone involves the condensation reaction between 2-(methylthio)benzothiazole and 2-methyl-1H-indole-3-carbaldehyde. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or methanol. The product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone has been extensively studied for its potential applications in various fields of research. In the field of medicine, this compound has been investigated for its anti-cancer properties. Studies have shown that 2-(1,3-benzothiazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In the field of chemistry, this compound has been studied for its fluorescent properties, which make it useful in the development of sensors and probes. In the field of biology, this compound has been investigated for its potential as a bioactive molecule, which can interact with biological systems and modulate their functions.
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-11-17(12-6-2-3-7-13(12)19-11)15(21)10-22-18-20-14-8-4-5-9-16(14)23-18/h2-9,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMPKHIFWBEPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5800876.png)



![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5800905.png)
![N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800907.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)
![N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)

![methyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B5800937.png)
amino]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800941.png)

![4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)
